molecular formula C17H28N2O2 B1671276 Endomide CAS No. 4582-18-7

Endomide

Cat. No.: B1671276
CAS No.: 4582-18-7
M. Wt: 292.4 g/mol
InChI Key: BXAMVNHBXFXFSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Endomide can be synthesized through various methods, including the reaction of carboxylic acid derivatives with amines. One common method involves the use of acid chlorides, esters, or anhydrides reacting with amines under controlled conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of amides like this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Endomide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Endomide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Endomide involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Uniqueness of Endomide: this compound stands out due to its specific molecular structure, which allows it to interact uniquely with biological systems. Its versatility in undergoing various chemical reactions and its wide range of applications in research make it a valuable compound in scientific studies .

Properties

CAS No.

4582-18-7

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-N,2-N,3-N,3-N-tetraethylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide

InChI

InChI=1S/C17H28N2O2/c1-5-18(6-2)16(20)14-12-9-10-13(11-12)15(14)17(21)19(7-3)8-4/h9-10,12-15H,5-8,11H2,1-4H3

InChI Key

BXAMVNHBXFXFSK-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1[C@@H]2C[C@H]([C@@H]1C(=O)N(CC)CC)C=C2

SMILES

CCN(CC)C(=O)C1C2CC(C1C(=O)N(CC)CC)C=C2

Canonical SMILES

CCN(CC)C(=O)C1C2CC(C1C(=O)N(CC)CC)C=C2

Appearance

Solid powder

4582-18-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Endomide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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